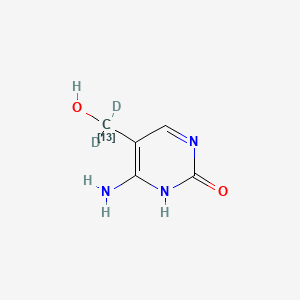
5-(Hydroxymethyl)cytosine-d2,13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)cytosine-d2,13C is a stable isotope-labeled compound used primarily in biochemical and molecular biology research. It is a derivative of cytosine, one of the four main bases found in DNA. The compound is labeled with deuterium (d2) and carbon-13 (13C), which makes it useful for various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)cytosine-d2,13C typically involves the incorporation of deuterium and carbon-13 into the cytosine molecule. One common method is the oxidation of 5-methylcytosine using TET enzymes, which convert it to 5-hydroxymethylcytosine. The labeled isotopes are introduced during the synthesis process to ensure the compound is isotopically enriched .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to incorporate the stable isotopes. The process requires stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is then purified and packaged for research use .
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)cytosine-d2,13C undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 5-formylcytosine and 5-carboxylcytosine.
Reduction: It can be reduced back to cytosine or 5-methylcytosine.
Substitution: It can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: TET enzymes and oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines and thiols
Major Products Formed
Oxidation: 5-formylcytosine, 5-carboxylcytosine.
Reduction: Cytosine, 5-methylcytosine.
Substitution: Various substituted cytosine derivatives
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)cytosine-d2,13C is widely used in scientific research, including:
Chemistry: Used as a standard in mass spectrometry and NMR spectroscopy for the analysis of nucleic acids.
Biology: Studied for its role in epigenetic regulation and gene expression.
Medicine: Investigated for its potential in cancer research and as a biomarker for various diseases.
Industry: Used in the development of diagnostic tools and therapeutic agents
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)cytosine-d2,13C involves its incorporation into DNA, where it can influence gene expression and DNA methylation patterns. The hydroxymethyl group can be further oxidized by TET enzymes, leading to active DNA demethylation. This process is crucial for regulating gene expression and maintaining genomic stability .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylcytosine: A methylated form of cytosine involved in gene silencing.
5-Formylcytosine: An oxidation product of 5-hydroxymethylcytosine.
5-Carboxylcytosine: Another oxidation product of 5-hydroxymethylcytosine.
Uniqueness
5-(Hydroxymethyl)cytosine-d2,13C is unique due to its stable isotope labeling, which makes it particularly useful for analytical techniques. Its role in active DNA demethylation and gene regulation also sets it apart from other cytosine derivatives .
Propiedades
Fórmula molecular |
C5H7N3O2 |
|---|---|
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
6-amino-5-[dideuterio(hydroxy)(113C)methyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O2/c6-4-3(2-9)1-7-5(10)8-4/h1,9H,2H2,(H3,6,7,8,10)/i2+1D2 |
Clave InChI |
RYVNIFSIEDRLSJ-ASZAYNGHSA-N |
SMILES isomérico |
[2H][13C]([2H])(C1=C(NC(=O)N=C1)N)O |
SMILES canónico |
C1=NC(=O)NC(=C1CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B15140341.png)

![4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide](/img/structure/B15140364.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15140372.png)
![N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine](/img/structure/B15140379.png)
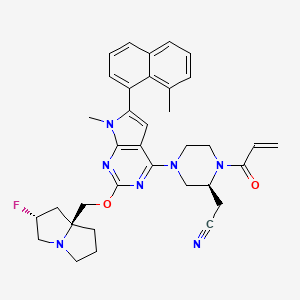
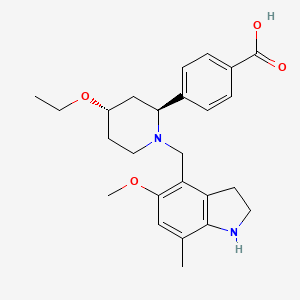
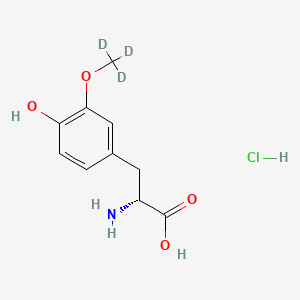
![benzyl N-[(2S)-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]hexan-2-yl]carbamate](/img/structure/B15140393.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15140397.png)
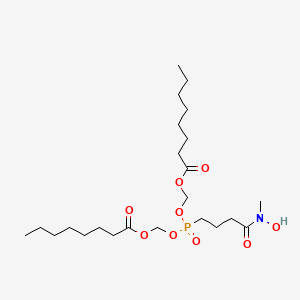

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one](/img/structure/B15140408.png)

